molecular formula C18H20ClN3O3 B6451376 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one CAS No. 2549064-56-2

3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one

Cat. No.: B6451376
CAS No.: 2549064-56-2
M. Wt: 361.8 g/mol
InChI Key: DBDSNOBNGUTARI-UHFFFAOYSA-N
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Description

3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one is a synthetic organic compound. Its molecular structure comprises a pyridine ring substituted with chlorine at the 3-position, linked via an oxymethyl bridge to a piperidine ring, which is further attached to a pyridinone moiety. This structural configuration imparts the compound with unique physicochemical properties, making it relevant in various scientific fields, including medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Step - Pyridine Chlorination: : The synthesis begins with the chlorination of pyridine to obtain 3-chloropyridine using suitable chlorinating agents like thionyl chloride under reflux conditions.

  • Formation of Oxymethyl Bridge: : The 3-chloropyridine is then subjected to a nucleophilic substitution reaction with methanol under basic conditions to form 3-(methoxymethyl)pyridine.

  • Piperidine Derivatization: : The intermediate 3-(methoxymethyl)pyridine is reacted with piperidine, which has been pre-functionalized with a carbonyl group, through a nucleophilic addition-elimination mechanism to form the oxymethylpiperidine linkage.

  • Final Coupling and Cyclization: : The piperidine derivative is coupled with 1-methyl-1,2-dihydropyridin-2-one through an amide bond formation reaction using coupling agents such as EDCI and DMAP in an appropriate solvent like dichloromethane.

Industrial Production Methods

In industrial settings, the synthesis is scaled up using batch or continuous flow reactors to ensure consistent product quality. Parameters like temperature, pressure, and reactant concentration are optimized to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at the pyridine ring, leading to the formation of N-oxide derivatives. Typical oxidizing agents include m-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Reduction of the carbonyl group in the piperidine moiety is possible using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: : The chlorine atom in the pyridine ring can be substituted with various nucleophiles, including amines and thiols, under mild conditions.

Common Reagents and Conditions

  • Oxidation: : mCPBA in dichloromethane at 0°C to room temperature.

  • Reduction: : LiAlH4 in dry ether under an inert atmosphere.

  • Substitution: : Nucleophiles in anhydrous solvents like tetrahydrofuran (THF), often with a catalyst like palladium on carbon (Pd/C).

Major Products Formed

  • Oxidation: : Pyridine N-oxide derivatives.

  • Reduction: : Alcohols or amines depending on the reduction site.

  • Substitution: : Functionalized pyridine derivatives with varying substituents replacing the chlorine atom.

Scientific Research Applications

3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one has garnered significant interest in various scientific domains:

  • Chemistry: : Used as a building block for the synthesis of more complex organic molecules, aiding in the development of novel materials.

  • Biology: : Functions as a molecular probe for studying enzyme kinetics and receptor-ligand interactions due to its unique binding properties.

  • Medicine: : Explored for potential therapeutic applications in treating neurological disorders, given its interaction with specific neurotransmitter receptors.

  • Industry: : Employed in the production of specialty chemicals and pharmaceuticals owing to its versatile reactivity.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets. The 3-chloropyridinyl moiety enables binding to enzyme active sites or receptor pockets, while the piperidine and pyridinone groups facilitate hydrogen bonding and hydrophobic interactions. The oxymethyl bridge plays a crucial role in maintaining the structural integrity and proper orientation of the functional groups. These interactions modulate biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar compounds include:

  • 3-(4-{[(3-fluoropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one: : The substitution of fluorine for chlorine alters the electronic properties and reactivity, potentially affecting its biological activity.

  • 3-(4-{[(3-bromopyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one: : Bromine substitution provides a basis for further functionalization via cross-coupling reactions.

  • 3-(4-{[(3-iodopyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one: : The presence of iodine facilitates radio-labeling for imaging studies in medical applications.

The uniqueness of 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one lies in the specific positioning and combination of functional groups, making it particularly suitable for targeted biochemical interactions and industrial applications.

Properties

IUPAC Name

3-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidine-1-carbonyl]-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3/c1-21-8-2-3-14(17(21)23)18(24)22-9-5-13(6-10-22)12-25-16-4-7-20-11-15(16)19/h2-4,7-8,11,13H,5-6,9-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDSNOBNGUTARI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)COC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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